molecular formula C10H10N4 B1319268 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine CAS No. 90916-52-2

4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine

Cat. No.: B1319268
CAS No.: 90916-52-2
M. Wt: 186.21 g/mol
InChI Key: RUMJWDANHSNYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine: is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine is the Bcr-Abl tyrosine kinase . This enzyme plays a crucial role in certain types of cancers, including chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) that are Philadelphia chromosome-positive .

Mode of Action

This compound acts as a selective tyrosine kinase receptor inhibitor . It binds to the Bcr-Abl tyrosine kinase, inhibiting its activity . This interaction results in the disruption of the signaling pathways that promote cancer cell growth and proliferation .

Biochemical Pathways

The inhibition of Bcr-Abl tyrosine kinase affects several downstream pathways involved in cell growth and proliferation. These include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are critical for cell survival, proliferation, and differentiation .

Pharmacokinetics

It is known that the compound’sADME properties (Absorption, Distribution, Metabolism, and Excretion) can impact its bioavailability

Result of Action

The result of the action of this compound is the inhibition of cancer cell growth and proliferation . By blocking the activity of Bcr-Abl tyrosine kinase, the compound disrupts the signaling pathways that promote cancer cell survival and proliferation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect the compound’s action, efficacy, and stability

Biochemical Analysis

Biochemical Properties

4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This interaction is significant because tyrosine kinases are involved in the regulation of various cellular processes, including cell division, differentiation, and metabolism. The compound’s ability to inhibit these enzymes makes it a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit angiogenesis, the process by which new blood vessels form from pre-existing vessels . This is particularly important in the context of cancer, as tumors require a blood supply to grow and metastasize. Additionally, this compound affects DNA cleavage, which can lead to the inhibition of tumor cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosine kinases, thereby inhibiting their activity . This binding prevents the phosphorylation of tyrosine residues on target proteins, which is a critical step in the activation of various signaling pathways. By inhibiting these pathways, the compound can reduce cell proliferation and induce apoptosis in cancer cells . Furthermore, it has been shown to interact with DNA, leading to the cleavage of the DNA strands and the inhibition of gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Studies have shown that the compound is relatively stable at room temperature, but its effects can change over time . Long-term exposure to the compound has been observed to result in sustained inhibition of cell proliferation and angiogenesis

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in these processes include cytochrome P450 oxidases and transferases These metabolic reactions result in the formation of various metabolites, some of which may retain biological activity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to be distributed widely in the body, with high concentrations observed in the liver, kidneys, and lungs . Its localization within these tissues is influenced by its interactions with cellular transporters and binding proteins, which facilitate its uptake and accumulation.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments . It has been observed to accumulate in the nucleus, where it interacts with DNA and other nuclear proteins . This subcellular localization is critical for its activity, as it allows the compound to directly influence gene expression and other nuclear processes. Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine typically involves the reaction of 4-methylpyrimidine-2-amine with 3-bromopyridine under conditions that facilitate the formation of the pyridine-pyrimidine bond. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst, which helps in the coupling process .

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes and receptors. It has shown promise in the inhibition of tyrosine kinases, which are involved in various signaling pathways .

Medicine: This compound is a key intermediate in the synthesis of drugs used to treat chronic myelogenous leukemia and other cancers. It is also being investigated for its potential use in treating other diseases, such as gastrointestinal stromal tumors and systemic mastocytosis .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine and pyridine rings. This unique structure allows for selective inhibition of certain tyrosine kinases, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-methyl-6-pyridin-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-7-5-9(14-10(11)13-7)8-3-2-4-12-6-8/h2-6H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMJWDANHSNYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591712
Record name 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90916-52-2
Record name 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.